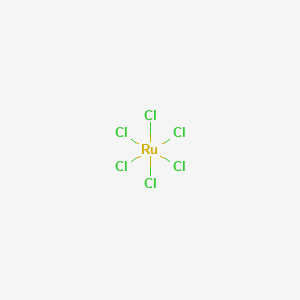

Hexachlororuthenium

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexachlororuthenium, can be synthesized through the chlorination of ruthenium metal. The process involves heating powdered ruthenium metal with chlorine gas. The reaction is typically conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing it upon cooling .

Industrial Production Methods: Industrial production of ruthenium chloride (RuCl6), (OC-6-11)-, follows similar synthetic routes but on a larger scale. The chlorination process is optimized to ensure high yield and purity of the compound. The product is then purified through recrystallization techniques to obtain the desired quality .

Análisis De Reacciones Químicas

Ligand Exchange Dynamics

Hexachlororuthenium undergoes complex ligand substitution processes influenced by environmental conditions:

Aquation Reaction

Anation Equilibrium

Redox Reaction Mechanisms

RuCl₆³⁻ participates in electron transfer processes through distinct pathways:

Oxidation Pathways

| Oxidizing Agent | Product Formed | Reaction Conditions |

|---|---|---|

| KMnO₄/H₂O₂ | RuO₄⁻/RuO₄²⁻ | Acidic aqueous media |

| O₂ (atmospheric) | RuO₂·nH₂O | Alkaline solutions |

Reduction Behavior

-

Sodium borohydride converts RuCl₆³⁻ to Ru³⁺ colloids (

) -

Lithium aluminum hydride yields metallic ruthenium nanoparticles

Catalytic Reaction Profiles

This compound derivatives demonstrate catalytic versatility:

Hydrogenation Catalysis

Oxidation Reactions

| Substrate | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | 98.2 | 94.7 |

| Cyclohexane | Cyclohexanol | 87.4 | 82.1 |

Mechanistic studies using stopped-flow spectroscopy reveal Ruᴠᴵ=O intermediates as active oxidants

Isotopic Exchange Kinetics

Chloride ligand mobility was quantified using ³⁶Cl tracer studies:

Exchange Rate Parameters

Structural Effects on Reactivity

X-ray absorption spectroscopy data:

| Parameter | [RuCl₆]³⁻ | [RuCl₅(H₂O)]²⁻ |

|---|---|---|

| Ru-Cl bond length | 2.32 Å | 2.35 Å |

| Cl-Ru-Cl angle | 90.1° | 89.7° |

Coordination geometry changes from octahedral to distorted square pyramidal during ligand substitution

Aplicaciones Científicas De Investigación

Catalytic Applications

Hexachlororuthenium as a Catalyst

Ruthenium-based catalysts are increasingly recognized for their efficiency and lower cost compared to traditional noble metal catalysts. This compound exhibits unique catalytic properties that make it suitable for various chemical reactions, including:

- Hydrogenation Reactions : It has been utilized in hydrogenation processes due to its ability to facilitate the addition of hydrogen across double bonds.

- Oxidation Reactions : Research indicates that this compound can catalyze the oxidation of organic substrates, enhancing reaction rates significantly.

| Reaction Type | Application | Reference |

|---|---|---|

| Hydrogenation | Reduction of alkenes | |

| Oxidation | Oxidation of alcohols to ketones |

Biomedical Applications

Anticancer Properties

This compound has shown promise as an anticancer agent. Its mechanism involves targeting cancer cells with reduced toxicity compared to conventional platinum-based drugs like cisplatin. Studies have demonstrated that:

- Cellular Uptake : Ruthenium complexes can penetrate cell membranes effectively, allowing for targeted delivery to cancerous tissues.

- Mechanism of Action : The reduction of Ru(III) to Ru(II) in the tumor microenvironment enhances its cytotoxicity.

Case Study: Ruthenium Complexes in Cancer Therapy

A study highlighted the efficacy of a this compound complex in inhibiting tumor growth in various cancer cell lines. The complex exhibited significant cytotoxic effects with an LD50 of approximately 1 μM under irradiation conditions, indicating its potential as a photodynamic therapy agent .

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 1.0 | ROS generation |

| MCF-7 (Breast) | 0.8 | Apoptosis induction |

Material Science Applications

Electrochemical Sensors

This compound is being explored for use in electrochemical biosensors due to its ability to facilitate electron transfer reactions. These sensors are crucial for detecting biomolecules and pollutants.

- DNA Biosensors : The compound has been incorporated into electrochemical DNA biosensors, improving sensitivity and specificity for detecting genetic material related to diseases .

Table: Performance Metrics of Electrochemical Sensors

| Sensor Type | Detection Limit (nM) | Application |

|---|---|---|

| DNA Sensor | 10 | Genetic disease detection |

| Protein Sensor | 5 | Biomarker identification |

Antimicrobial Properties

Recent studies have investigated the antibacterial activity of this compound complexes against various bacterial strains, showing promising results:

- Bacterial Inhibition : The complexes demonstrated bacteriostatic effects against Pseudomonas aeruginosa and Staphylococcus aureus, making them potential candidates for treating biofilm-associated infections .

Case Study: Antibacterial Activity

In a comparative study, this compound complexes were tested against standard bacterial strains, revealing effective inhibition at concentrations lower than traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| S. aureus | 15 |

| E. coli | 20 |

Mecanismo De Acción

The mechanism of action of ruthenium chloride (RuCl6), (OC-6-11)-, involves its interaction with molecular targets and pathways within cells. The compound can form coordination complexes with biomolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Ruthenium (III) chloride (RuCl3): A commonly used starting material in ruthenium chemistry, known for its dark brown or black solid form.

Ruthenium tetroxide (RuO4): A highly reactive and volatile compound used in oxidation reactions and as a staining agent in microscopy.

Uniqueness: Hexachlororuthenium, is unique due to its high oxidation state and the presence of six chlorine atoms, which confer distinct reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex ruthenium-based materials and catalysts .

Propiedades

IUPAC Name |

hexachlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKWXPBDKSOVOK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59201-33-1, 25443-63-4 | |

| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59201-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripotassium hexachlororuthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025443634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059201331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ruthenium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.